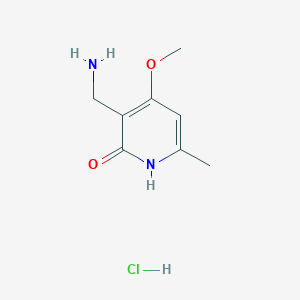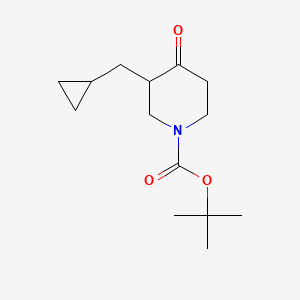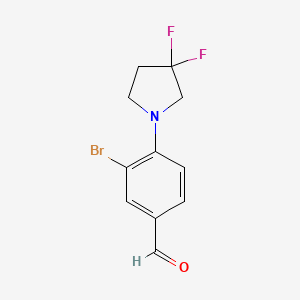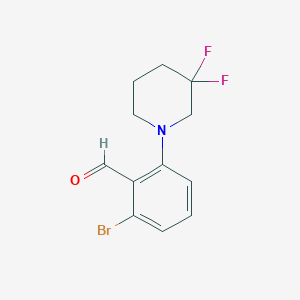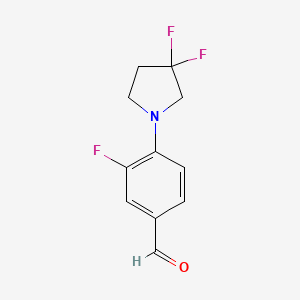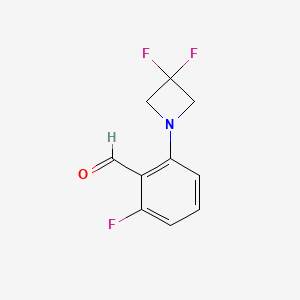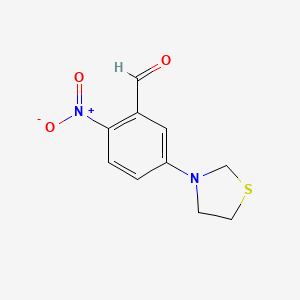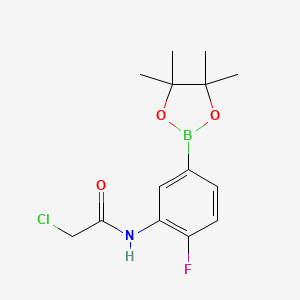
2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound that features a boronic ester group, a fluorine atom, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process:
-
Formation of the Boronic Ester Intermediate
Starting Material: 2-fluoro-5-iodophenylboronic acid.
Reaction: The boronic acid is reacted with pinacol in the presence of a base such as potassium carbonate to form the boronic ester.
Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
-
Substitution Reaction
Starting Material: The boronic ester intermediate.
Reaction: The intermediate undergoes a palladium-catalyzed coupling reaction with 2-chloroacetamide.
Catalyst: Palladium(II) acetate.
Conditions: The reaction is performed in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Reagents: Common nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
-
Coupling Reactions
- The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions.
Reagents: Aryl halides or vinyl halides.
Catalyst: Palladium-based catalysts.
Conditions: Mild conditions with bases like potassium carbonate in solvents such as ethanol or water.
Major Products
Substitution Reactions: Formation of substituted acetamides.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: The boronic ester group is valuable in various catalytic processes, including cross-coupling reactions.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide depends on its application:
In Catalysis: The boronic ester group participates in transmetalation steps in Suzuki-Miyaura coupling reactions.
In Drug Development: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: can be compared with other boronic ester-containing compounds such as:
Uniqueness
- The presence of both a chloroacetamide group and a boronic ester group in the same molecule makes it unique, providing dual functionality for various chemical reactions.
- The fluorine atom enhances the compound’s stability and reactivity, making it valuable
Properties
IUPAC Name |
2-chloro-N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)9-5-6-10(17)11(7-9)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPAHMLESDKNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


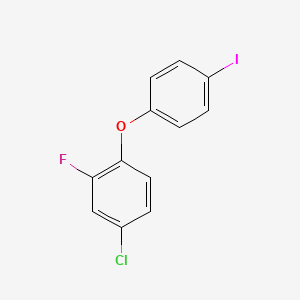
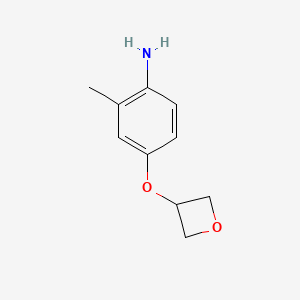
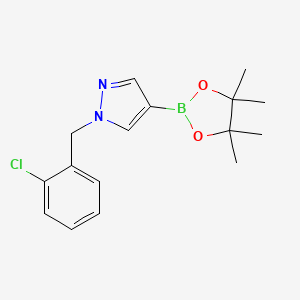
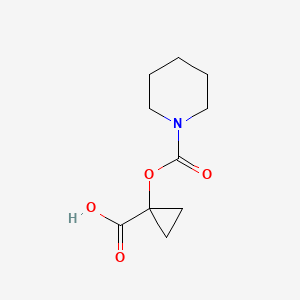
![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)
